Cas no 1103337-57-0 (3-carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid)
![3-carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid structure](https://ko.kuujia.com/scimg/cas/1103337-57-0x500.png)
1103337-57-0 structure
상품 이름:3-carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid
CAS 번호:1103337-57-0
MF:C11H11FN2O4
메가와트:254.214446306229
CID:4571980
3-carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid 화학적 및 물리적 성질
이름 및 식별자
-
- 3-carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid
-
- 인치: 1S/C11H11FN2O4/c12-7-4-2-1-3-6(7)10(16)14-8(11(17)18)5-9(13)15/h1-4,8H,5H2,(H2,13,15)(H,14,16)(H,17,18)/t8-/m0/s1
- InChIKey: KPEGVJBOQKWKMJ-QMMMGPOBSA-N
- 미소: C(O)(=O)[C@H](CC(N)=O)NC(=O)C1=CC=CC=C1F
3-carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-263127-2.5g |
3-carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid |
1103337-57-0 | 95% | 2.5g |
$1034.0 | 2023-03-01 | |
Enamine | EN300-263127-1.0g |
3-carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid |
1103337-57-0 | 95% | 1.0g |
$528.0 | 2023-03-01 | |
Enamine | EN300-263127-0.25g |
3-carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid |
1103337-57-0 | 95% | 0.25g |
$216.0 | 2023-03-01 | |
Enamine | EN300-263127-0.05g |
3-carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid |
1103337-57-0 | 95% | 0.05g |
$101.0 | 2023-03-01 | |
Enamine | EN300-263127-0.1g |
3-carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid |
1103337-57-0 | 95% | 0.1g |
$152.0 | 2023-03-01 | |
Enamine | EN300-263127-5.0g |
3-carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid |
1103337-57-0 | 95% | 5.0g |
$1530.0 | 2023-03-01 | |
Ambeed | A860329-1g |
3-Carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid |
1103337-57-0 | 95% | 1g |
$596.0 | 2024-04-26 | |
Enamine | EN300-263127-10.0g |
3-carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid |
1103337-57-0 | 95% | 10.0g |
$2269.0 | 2023-03-01 | |
Chemenu | CM475534-1g |
3-carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid |
1103337-57-0 | 95%+ | 1g |
$653 | 2023-03-01 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00860155-1g |
3-Carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid |
1103337-57-0 | 95% | 1g |
¥4466.0 | 2023-04-05 |
3-carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid 관련 문헌
-
2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
5. Book reviews
1103337-57-0 (3-carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid) 관련 제품
- 2228192-42-3(3-(2-chloro-3,6-difluorophenyl)-4,4-difluorobutanoic acid)
- 3081-62-7(L-Glutamine, N-methyl-)
- 1341717-07-4(3-amino-3-1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-ylpropan-1-ol)
- 328028-17-7(3-Amino-N-(2-methoxyphenyl)-4-methylbenzene-1-sulfonamide)
- 2171195-70-1(2-{3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclobutyl}acetic acid)
- 2137706-12-6(1-Propanone, 1-(1-amino-3-azabicyclo[3.2.0]hept-3-yl)-3-methoxy-)
- 2228230-69-9(3-(2-methoxy-4,5-dimethylphenyl)but-3-en-1-amine)
- 1391052-06-4(2-Cyanopiperidine-13C)
- 2171755-12-5(1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclopropane-1-carboxylic acid)
- 478067-22-0(1-[(4-methoxyphenyl)methyl]-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile)
추천 공급업체
Amadis Chemical Company Limited
(CAS:1103337-57-0)3-carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid

순결:99%
재다:1g
가격 ($):536.0